2-Chloroethyl laurate chemical and physical properties
2-Chloroethyl laurate chemical and physical properties
An In-depth Technical Guide to 2-Chloroethyl Laurate: Physicochemical Properties, Synthesis, and Characterization
Introduction
2-Chloroethyl laurate, also known by its systematic name 2-chloroethyl dodecanoate, is a fatty acid ester characterized by a C12 laurate backbone and a 2-chloroethyl functional group.[1][2] This molecule occupies a niche space in synthetic chemistry, blending the lipophilic nature of a long-chain fatty acid with the reactive potential of an alkyl chloride. Its unique bifunctional structure makes it a subject of interest for researchers in materials science, organic synthesis, and drug development as a potential intermediate or building block. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, spectroscopic signature, and handling considerations, tailored for a scientific audience.
Physicochemical Properties
The physical and chemical characteristics of 2-Chloroethyl laurate define its behavior in various systems and are crucial for its application and handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 262.82 g/mol | [1][3][4][5] |
| CAS Number | 64919-15-9 | [1][2][4][6] |
| Synonyms | 2-Chloroethyl dodecanoate, Lauric acid 2-chloroethyl ester, Lauric acid β-chloroethyl ester | [1][2][3][5] |
| Density | 0.96 g/mL | [3][4] |
| Boiling Point | 187 °C at 10 mmHg | [3] |
| Flash Point | 156.6 °C | [3] |
| Refractive Index | 1.4460 - 1.4500 | [3] |
| Vapor Pressure | 0.000117 mmHg at 25°C | [3] |
| LogP (Octanol/Water) | 4.68930 | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |
Synthesis and Mechanism
The primary route for synthesizing 2-Chloroethyl laurate is through the esterification of a lauric acid derivative with 2-chloroethanol (also known as ethylene chlorohydrin). The choice of the lauric acid derivative—either the free fatty acid or the more reactive lauroyl chloride—is a key experimental variable that influences reaction conditions and yield.
Causality in Synthesis Route Selection:
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Direct Esterification (Fischer Esterification): Using lauric acid and 2-chloroethanol requires an acid catalyst and typically heat to drive the equilibrium towards the product by removing water. This method is economical but can be slow and may require more rigorous purification.
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Acyl Chloride Method: Reacting lauroyl chloride with 2-chloroethanol is a more rapid and often higher-yielding approach.[3] Lauroyl chloride is significantly more electrophilic than lauric acid, making the reaction proceed under milder conditions and without the need to remove water. A weak base is often used to scavenge the HCl byproduct. A high yield of 92% has been reported using n-dodecanoyl chloride with zinc(II) chloride at 130°C.[3]
A generalized reaction scheme is depicted below.
Caption: General reaction scheme for the synthesis of 2-Chloroethyl Laurate.
Spectroscopic Characterization
Structural confirmation of 2-Chloroethyl laurate relies on a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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Infrared (IR) Spectroscopy : IR analysis is primarily used to identify functional groups. The spectrum of 2-Chloroethyl laurate is expected to show a very strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester.[7][8] Additional peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain. A C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include: a triplet around 4.3 ppm for the two protons adjacent to the ester oxygen (-O-CH₂-), a triplet around 3.7 ppm for the two protons adjacent to the chlorine atom (-CH₂-Cl), a triplet around 2.3 ppm for the protons on the carbon alpha to the carbonyl group, a complex multiplet between 1.2-1.6 ppm for the bulk of the methylene protons in the laurate chain, and a terminal methyl triplet around 0.9 ppm.
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¹³C NMR : The carbon spectrum confirms the carbon backbone. A distinct signal for the carbonyl carbon will appear downfield, typically around 172-174 ppm .[7] The carbons of the chloroethyl group will appear at approximately 63 ppm (-O-CH₂) and 41 ppm (-CH₂-Cl), with the remaining aliphatic carbons appearing upfield between 14-35 ppm.
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-
Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation patterns. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 262 (for ³⁵Cl) and a smaller M+2 peak at m/z 264 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[1] Fragmentation patterns can help confirm the structure, with common fragments arising from cleavage of the ester bond and loss of the chloroethyl group. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[1][6]
Applications and Research Interest
While large-scale industrial applications are not extensively documented, 2-Chloroethyl laurate serves as a valuable intermediate in specialized chemical synthesis.[4] Its properties suggest several potential uses:
-
Surfactant Synthesis : The molecule can act as a precursor for novel cationic or non-ionic surfactants. The terminal chlorine is a reactive site for quaternization with amines to produce cationic surfactants or for etherification with poly-ethylene glycols (PEGs) to form non-ionic surfactants.[9]
-
Chemical Intermediate : It can be used in the synthesis of more complex molecules where a C12 lipophilic tail is desired. The chloro- group can be displaced by various nucleophiles to attach other functional moieties.
-
Cosmetic and Pharmaceutical Formulations : As a fatty acid ester, it possesses emollient properties. While its direct use may be limited, it could be a building block for active ingredients or excipients in drug delivery systems, leveraging its amphiphilic character after further modification. Alfa Chemistry notes its products are for research use only, highlighting its role in discovery and development.[4]
Safety and Handling
Specific toxicological data for 2-Chloroethyl laurate is not thoroughly established.[10] However, based on its constituent parts—a fatty acid and a chlorinated alcohol—prudent safety measures are required. The precursor, 2-chloroethanol, is known to be very toxic by inhalation and skin absorption.[11][12]
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn at all times.
-
Ventilation : All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.
-
First Aid : In case of skin contact, wash the affected area immediately with soap and plenty of water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] Seek immediate medical attention in all cases of significant exposure.
-
Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.[3]
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a laboratory-scale synthesis of 2-Chloroethyl laurate from lauroyl chloride and 2-chloroethanol.
Caption: Workflow for the laboratory synthesis and purification of 2-Chloroethyl Laurate.
Methodology:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve 2-chloroethanol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition: Cool the flask to 0°C using an ice bath. Add lauroyl chloride (1.0 eq), dissolved in a small amount of the same solvent, to the addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture and carefully quench it by adding dilute hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure 2-Chloroethyl laurate.
References
- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 2. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]
- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 5. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]
- 6. Lauric acid β-chloroethyl ester [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ETHYLENE CHLOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
